Binding Kinetics & Surmountability
TCS OX2 29 is characterized by a fast dissociation rate (koff = 0.22 min⁻¹) from the OX2 receptor, which is a key differentiator from other antagonists [1]. This rapid off-rate translates into a distinct functional profile of surmountable antagonism. In head-to-head comparison, almorexant exhibits a 44-fold slower dissociation rate (koff = 0.005 min⁻¹) [1]. Consequently, while TCS OX2 29 allows for a rightward shift of the agonist concentration-response curve without depressing the maximal response (surmountable antagonism), almorexant causes a concentration-dependent decrease in the maximal agonist response in cellular assays of ERK-1/2 phosphorylation and inositol phosphate accumulation [1].
| Evidence Dimension | OX2 Receptor Dissociation Rate (koff) |
|---|---|
| Target Compound Data | koff = 0.22 min⁻¹ |
| Comparator Or Baseline | Almorexant: koff = 0.005 min⁻¹ |
| Quantified Difference | 44-fold slower dissociation rate for almorexant |
| Conditions | Radioligand binding kinetics using [3H]-EMPA on CHO cell membranes expressing human OX2 receptor |
Why This Matters
Procurement of a fast-dissociating antagonist like TCS OX2 29 is essential for studies requiring a system to remain at equilibrium and for avoiding the confounding effects of functional pseudo-irreversibility observed with slower-offset compounds.
- [1] Mould R, et al. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. Br J Pharmacol. 2014 Jan;171(2):351-363. View Source
